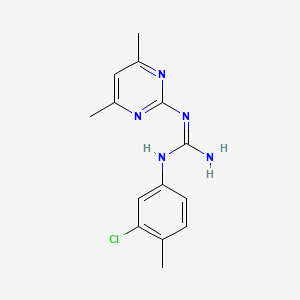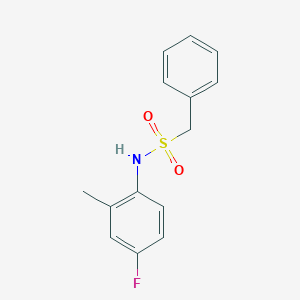
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as CL316243, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential therapeutic applications in metabolic disorders, such as obesity and type 2 diabetes.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and skeletal muscle. Activation of β3-adrenergic receptors leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), leading to the hydrolysis of triglycerides and the release of free fatty acids. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine also stimulates the expression of uncoupling protein 1 (UCP1) in brown adipose tissue, which promotes thermogenesis and energy expenditure.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved glucose homeostasis, and enhanced lipolysis. It has also been shown to increase the expression of genes involved in thermogenesis and mitochondrial biogenesis. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to improve insulin sensitivity in animal models of obesity and diabetes, although the mechanism of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its high selectivity for β3-adrenergic receptors, which allows for the specific activation of this receptor subtype. However, N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has a relatively short half-life and can rapidly degrade in vivo, which can limit its effectiveness in certain experiments. Additionally, the use of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in humans is limited by its potential to cause tachycardia and other cardiovascular side effects.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and its potential therapeutic applications. One area of research is the development of more stable and potent β3-adrenergic receptor agonists, which could have improved efficacy and safety profiles. Another area of research is the investigation of the role of β3-adrenergic receptors in metabolic diseases, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, the potential use of β3-adrenergic receptor agonists in combination with other drugs, such as glucagon-like peptide-1 (GLP-1) agonists, could have synergistic effects on metabolic function and provide new treatment options for metabolic disorders.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves several steps, including the condensation of 3-chloro-4-methylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinylamine to form the corresponding urea, followed by the reaction with guanidine hydrochloride to yield the final product. The purity and yield of N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be improved by modifying the reaction conditions, such as the choice of solvents and reaction temperature.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been widely used in scientific research to investigate the physiological and pharmacological functions of β3-adrenergic receptors. It has been shown to increase energy expenditure and improve glucose homeostasis in animal models of obesity and diabetes. N-(3-chloro-4-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been used to study the role of β3-adrenergic receptors in thermogenesis, lipolysis, and insulin sensitivity.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-8-4-5-11(7-12(8)15)19-13(16)20-14-17-9(2)6-10(3)18-14/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDPUYFMPDLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5403124.png)


![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)
![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)
![2-(ethoxymethyl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5403176.png)
![7-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403189.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopentanol](/img/structure/B5403193.png)
![4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5403200.png)
![N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-butanamine oxalate](/img/structure/B5403203.png)
![1-isopropyl-4-(4-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5403208.png)
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5403216.png)